molecular formula C17H11NO4 B2801954 2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione CAS No. 1001048-70-9

2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione

Cat. No. B2801954
CAS RN: 1001048-70-9
M. Wt: 293.278
InChI Key: RQJPVKUHXWUMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione is a research chemical . It is used for a variety of research applications and can be purchased in bulk quantities . It is also used as a high-quality reference standard for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione can be represented by the SMILES string: C1OC2=C(O1)C=C(C=C2)N=CC3=C(C4=CC=CC=C4C3=O)O .


Physical And Chemical Properties Analysis

The CAS number of 2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione is 1001048-70-9 . Its molecular formula is C20H15NOS and it has a molecular weight of 317.404200 g/mol .

Scientific Research Applications

Therapeutic Potential

Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is known for its broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antitubercular Activity

Imidazole has been found to exhibit antitubercular activity . This could be a potential area of application for “2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione”.

Sensor Development

The development of a custom-made electrode with small organic molecules is the initial application as a TMI sensor . This suggests that “2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione” could potentially be used in sensor development.

Anticancer Evaluation

Data obtained (IC 50 >\u200930 μM) revealed that they exhibited good selectivity between cancer cells and normal cells . This indicates that “2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione” could potentially be used in anticancer evaluation.

Fungicidal Activity

Benzothiazole derivatives have been found to exhibit broad spectrum of biological effects, such as insecticidal, fungicidal, antiviral, herbicidal and plant-growth-regulating activities . This suggests that “2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione” could potentially be used in fungicidal applications.

Antiviral Activity

As mentioned above, benzothiazole derivatives have been found to exhibit antiviral activity . This could be another potential area of application for “2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione”.

Safety and Hazards

2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione is intended for research use only and is not for human or veterinary use . There is no hazardous surcharge associated with this product .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yliminomethyl)-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4/c19-16-11-3-1-2-4-12(11)17(20)13(16)8-18-10-5-6-14-15(7-10)22-9-21-14/h1-8,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQZSOKFIURURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N=CC3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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